{3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine
Description
Properties
Molecular Formula |
C10H19N3O |
|---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
3-[1-(2-methoxyethyl)pyrazol-4-yl]-N-methylpropan-1-amine |
InChI |
InChI=1S/C10H19N3O/c1-11-5-3-4-10-8-12-13(9-10)6-7-14-2/h8-9,11H,3-7H2,1-2H3 |
InChI Key |
PFKMRXCXRBLNLL-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1=CN(N=C1)CCOC |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
- Method: Cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters.
- Conditions: Typically reflux in ethanol or other polar solvents, sometimes with acid or base catalysis.
- Outcome: Formation of 4-substituted pyrazole intermediates with a free N1 position for further functionalization.
N1-Alkylation with 2-Methoxyethyl Group
- Reagents: 2-Methoxyethyl bromide or chloride, base such as potassium carbonate or sodium hydride.
- Solvent: Polar aprotic solvents like DMF or DMSO.
- Temperature: Room temperature to moderate heating (25–80 °C).
- Notes: Selectivity for N1 alkylation is critical; reaction conditions are optimized to avoid O-alkylation or multiple substitutions.
Propyl Chain Introduction at C4
- Approach 1: Use of 4-bromopyrazole derivatives reacted with 3-aminopropyl nucleophiles.
- Approach 2: Cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to attach the propylamine side chain.
- Catalysts: Palladium-based catalysts for cross-coupling.
- Conditions: Inert atmosphere, elevated temperatures (80–120 °C), suitable ligands.
Methylamine Functionalization
- Method 1: Reductive amination of an aldehyde intermediate with methylamine and a reducing agent such as sodium cyanoborohydride.
- Method 2: Direct nucleophilic substitution of a halogenated propyl intermediate with methylamine.
- Solvent: Methanol, ethanol, or aqueous media.
- Temperature: Ambient to reflux conditions.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine + β-diketone, reflux in EtOH | 4-substituted pyrazole |
| 2 | N1-Alkylation | 2-Methoxyethyl bromide, K2CO3, DMF, 60 °C | 1-(2-methoxyethyl)-4-substituted pyrazole |
| 3 | Propyl chain attachment | 4-bromopyrazole + 3-aminopropyl nucleophile | 3-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)propylamine |
| 4 | Methylamine addition | Methylamine, reductive amination or substitution | {3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine |
Analytical and Purification Techniques
- Nuclear Magnetic Resonance (NMR): To confirm substitution patterns on the pyrazole ring and alkyl chains.
- Mass Spectrometry (MS): To verify molecular weight and purity.
- Chromatography: Flash column chromatography or preparative HPLC for purification.
- Melting Point and IR Spectroscopy: To characterize physical properties and functional groups.
Research Findings and Optimization Notes
- Yield Optimization: Use of mild bases and controlled temperature during N1-alkylation improves selectivity and yield.
- Catalyst Selection: Palladium catalysts with bulky phosphine ligands enhance cross-coupling efficiency for propyl chain attachment.
- Solvent Effects: Polar aprotic solvents favor alkylation steps, while protic solvents are preferred for reductive amination.
- Side Reactions: Over-alkylation and pyrazole ring N2 substitution are minimized by stoichiometric control and reaction time monitoring.
Summary Table of Preparation Methods
| Preparation Step | Typical Reagents/Conditions | Key Considerations | Yield Range (%) |
|---|---|---|---|
| Pyrazole ring synthesis | Hydrazine + β-diketone, reflux EtOH | Purity of diketone, reaction time | 70–85 |
| N1-Alkylation | 2-Methoxyethyl bromide, K2CO3, DMF, 60 °C | Base strength, temperature control | 65–80 |
| Propyl chain attachment | 4-bromopyrazole + 3-aminopropyl, Pd catalyst | Catalyst loading, inert atmosphere | 60–75 |
| Methylamine functionalization | Methylamine, reductive amination or substitution | Reducing agent choice, solvent | 70–90 |
Chemical Reactions Analysis
Types of Reactions
{3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and methoxyethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the methoxyethyl and propylamine groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidine, a class that includes {3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine, exhibit significant antiviral properties. For instance, a derivative showed potent activity against respiratory syncytial virus (RSV), with an effective concentration (EC50) below 1 nM, comparable to established antiviral agents like presatovir . This suggests that compounds containing the pyrazole moiety may be optimized for enhanced antiviral efficacy through structural modifications.
Mechanism of Action
The mechanism by which these compounds exert their antiviral effects often involves inhibition of viral fusion proteins. The aforementioned study highlighted that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold could lead to improved biological activity against RSV by enhancing binding affinity to viral proteins .
Drug Development
Synthesis and Optimization
The synthesis of {3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine involves multiple synthetic pathways. For example, initial nucleophilic additions and subsequent modifications can yield a variety of derivatives with distinct pharmacological profiles. The optimization process often focuses on enhancing solubility and bioavailability while maintaining or improving therapeutic activity .
Case Studies
Case Study 1: Antiviral Efficacy Against RSV
A recent investigation into the antiviral properties of pyrazolo[1,5-a]pyrimidine derivatives demonstrated that specific substitutions at the C-7 position significantly impacted their efficacy against RSV. The study synthesized several derivatives, including those with the {3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine structure, and evaluated their EC50 values. The results indicated that certain modifications could enhance antiviral potency by several orders of magnitude compared to unmodified compounds .
Case Study 2: Pharmacokinetics and Tissue Distribution
Another critical area of research involves understanding the pharmacokinetics of pyrazole derivatives. Studies have shown that tissue penetration is vital for the effectiveness of antiviral drugs. For instance, a study measuring tissue concentrations of various compounds revealed significant correlations between tissue distribution and therapeutic outcomes in animal models . This emphasizes the importance of evaluating how compounds like {3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine distribute within biological systems.
Data Tables
| Compound | Activity Type | EC50 (nM) | Notes |
|---|---|---|---|
| 9c | Antiviral | < 1 | Similar activity to presatovir |
| 14f | Antiviral | 0.15 | Potent RSV F protein inhibitor |
| 16 | Antiviral | 0.57 | Substitution with acetamide improved activity |
Mechanism of Action
The mechanism of action of {3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The methoxyethyl and propylamine groups can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Structural Features
The compound shares structural similarities with other pyrazole-based amines but differs in substituent chemistry. Key comparisons include:
Key Observations :
- The 2-methoxyethyl group in the target compound improves water solubility compared to lipophilic substituents like butan-2-yl or cyclopropylmethyl.
- The propyl chain length and amine substitution (methyl vs. cyclopropyl) influence conformational flexibility and steric interactions .
Physicochemical Properties
| Property | Target Compound | {3-[1-(Butan-2-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine | N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine |
|---|---|---|---|
| Melting Point (°C) | Not reported | Not reported | 104–107 (yellow solid) |
| Solubility | Moderate (polar groups) | Low (lipophilic butan-2-yl) | Low (aromatic pyridine) |
| LogP (Predicted) | ~1.5 (estimated) | ~2.8 | ~2.3 |
Notes:
- The methoxyethyl group reduces LogP compared to butan-2-yl or cyclopropylmethyl derivatives, favoring aqueous solubility .
- Pyridine-containing analogs (e.g., ) exhibit lower solubility due to aromatic stacking interactions .
Pharmacological Activity
While direct pharmacological data for the target compound is unavailable, insights can be drawn from structurally related analogs:
- Antifungal Activity : Triazole-pyrazole hybrids () show efficacy against Candida spp., with IC₅₀ values < 1 µg/mL. The methoxyethyl group may enhance cell membrane penetration via polarity .
- Anti-Chagasic Activity: Nitro-triazole amines () exhibit sub-micromolar activity against Trypanosoma cruzi, suggesting that amine flexibility and electron-withdrawing groups (e.g., nitro) are critical for parasitic target inhibition .
- Antidepressant Potential: Pyrazole-imidazole derivatives () act as GPR139 antagonists, highlighting the importance of N1 substituents in CNS permeability .
Therapeutic Implications :
- The target compound’s balance of polarity and flexibility positions it as a candidate for CNS or antimicrobial applications, pending functional group optimization.
Biological Activity
The compound {3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine, with the molecular formula CHNO, has garnered attention for its potential biological activities. This article aims to synthesize current research findings on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antitumor Activity : Preliminary studies suggest that compounds with similar pyrazole structures exhibit antitumor properties by inhibiting specific signaling pathways involved in cancer proliferation. For instance, pyrazole derivatives have been noted for their ability to suppress tumor growth in xenograft models .
- Neuroprotective Effects : Some pyrazole derivatives have shown promise in neuroprotection by modulating neuroinflammatory responses and protecting neuronal cells from apoptosis. This is particularly relevant in the context of neurodegenerative diseases .
- Antimicrobial Properties : Certain derivatives have demonstrated antimicrobial activity against a range of pathogens, indicating potential applications in treating infections .
The mechanisms through which {3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism, leading to reduced tumor growth.
- Modulation of Signal Transduction Pathways : The compound may interact with key signaling pathways such as PI3K/AKT/mTOR, which are critical for cell survival and proliferation .
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of various pyrazole derivatives, including those structurally similar to {3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine). The results indicated a significant reduction in tumor volume in treated groups compared to controls, suggesting a potential therapeutic role in oncology.
Case Study 2: Neuroprotection
Research involving neuroprotective assays demonstrated that compounds with similar structures could significantly reduce oxidative stress markers in neuronal cell lines. This suggests that {3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine may offer protective benefits against neurodegeneration.
Data Tables
Q & A
Q. Table 1. Key Synthetic Parameters for Pyrazole Derivatives
| Parameter | Optimal Range | Evidence Source |
|---|---|---|
| Reaction Temperature | 50–60°C | |
| Catalyst (CuBr) | 0.1–0.3 eq | |
| Purification Solvent | Hexane/Ethyl Acetate |
Q. Table 2. Biological Activity of Structural Analogs
| Derivative | Biological Activity | Assay Model | Reference |
|---|---|---|---|
| N-Cyclopropyl analog | Antimicrobial | MIC (S. aureus) | |
| 4-Arylmethyl analog | Anxiolytic | Elevated Plus Maze |
Critical Analysis of Evidence
- Contradictions : While reports low yields (17.9%) for pyrazole derivatives, achieves higher yields (82%) using optimized purification. This highlights the importance of solvent selection and catalyst recovery .
- Gaps : Limited data on in vivo toxicity or metabolic pathways; future studies should integrate LC-MS/MS for metabolite profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
